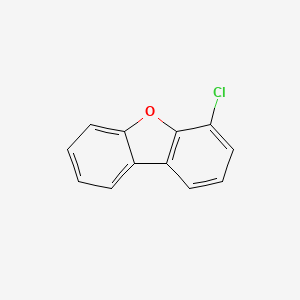

4-Chlorodibenzofuran

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHRYBWFAHXCUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40225952 | |

| Record name | 4-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74992-96-4 | |

| Record name | 4-Chlorodibenzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74992-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074992964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40225952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ROT1BKB4L4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways of 4 Chlorodibenzofuran

4-Chlorodibenzofuran (4-CDF) is a chlorinated derivative of dibenzofuran (B1670420). ontosight.ai Its formation can occur through various intentional synthetic routes and as an unintentional byproduct of industrial and combustion processes. cdc.govnih.gov

Generally, chlorinated dibenzofurans (CDFs) are not deliberately produced by industry, other than in small quantities for research. nih.gov They primarily emerge as unwanted impurities from processes involving chlorinated compounds. nih.gov Three main mechanisms are postulated for the formation of CDFs during combustion: their presence as trace contaminants in fuel that are not destroyed, formation from chlorinated precursors present in the fuel, and de novo synthesis from non-chlorinated organic substances and chlorine sources. cdc.gov

Specific pathways that can lead to the formation of CDFs include:

Precursor Combustion and Pyrolysis : CDFs are known to form during the pyrolysis or combustion of various chlorinated aromatic compounds. cdc.gov These precursors include polychlorinated biphenyls (PCBs), polychlorinated phenols, and polychlorinated benzenes. cdc.govscilit.com For example, studies on the oxidation of 4-chlorobiphenyl, a model PCB, have shown it leads to the formation of 3-chlorodibenzofuran, demonstrating a clear pathway from a chlorinated biphenyl (B1667301) to a chlorinated dibenzofuran. murdoch.edu.au

Cyclization Reactions : Several laboratory methods are available for the specific synthesis of CDF isomers. cdc.gov One such method involves the cyclization of chlorinated diphenyl ethers using palladium acetate. cdc.gov Another established route is the cyclization of o-hydroxyl PCBs, which can be produced from the coupling of chlorinated anilines with chlorinated anisoles or chlorinated anisidines with chlorinated benzenes. cdc.gov

Photochemical Formation : The photolysis of certain compounds, such as PCBs and chlorinated diphenyl ethers, can also result in the formation of CDFs. cdc.gov

Industrial Processes : CDFs can be generated during the chlorine bleaching process at pulp and paper mills and in high-temperature industrial activities like copper smelting and steel production. cdc.gov The ratio of polychlorinated dibenzofurans (PCDFs) to polychlorinated dibenzo-p-dioxins (PCDDs) can indicate the relative importance of precursor versus de novo synthesis pathways in these emissions. aaqr.org

Density Functional Theory Dft for Enthalpies of Formation

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the thermodynamic properties of molecules, such as the standard gas-phase enthalpies of formation (ΔfH°). acs.orgnih.gov

For polychlorinated dibenzofurans (PCDFs), including 4-Chlorodibenzofuran, DFT methods have been used alongside other model chemistries like G3XMP2 and second-order Møller-Plesset (MP2) theory to predict these values. acs.org Research comparing these methods has shown that there can be significant differences between the results from G3XMP2 and DFT methods using certain basis sets. acs.org Specifically, the B3LYP functional within DFT has been noted to sometimes fail in its predictions due to an overestimation of repulsion between chlorine atoms on adjacent rings (ortho-positions). acs.org

To improve the accuracy of enthalpy predictions, isodesmic reactions are often used. acs.org These are hypothetical reactions where the number and type of chemical bonds are conserved on both the reactant and product sides, which helps in canceling out systematic errors in the calculation. acs.org For PCDFs, two such schemes have been utilized: one employing monochlorobenzene as a reference species and another using polychlorinated benzenes as references. acs.org

DFT calculations also provide other molecular properties. For instance, the rotational constants for this compound have been calculated at the B3LYP/6-31G(2df,p) level of theory. acs.org

| Compound | Rotational Constant A (GHz) | Rotational Constant B (GHz) | Rotational Constant C (GHz) |

|---|---|---|---|

| This compound | 1.32125 | 0.44091 | 0.33059 |

Environmental Occurrence, Fate, and Transport of 4 Chlorodibenzofuran

Sources and Environmental Release Pathways

4-Chlorodibenzofuran, a member of the monochlorodibenzofuran (MCDF) congeners, is not commercially produced but is formed as an unintentional by-product of various industrial and combustion processes. cdc.govnoaa.gov Its presence in the environment is a result of anthropogenic activities. The primary pathways for its release into the environment are detailed below.

Incineration of municipal, medical, and industrial waste is a significant source of chlorinated dibenzofurans (CDFs), including this compound. cdc.govcdc.govundrr.org These compounds are formed during the thermal decomposition of organic matter in the presence of chlorine. noaa.govaccustandard.com Inadequate combustion conditions in incinerators can lead to the formation and release of these toxic substances. undrr.org The U.S. Environmental Protection Agency (EPA) identifies incineration as a key source category for dioxin and furan (B31954) emissions. epa.gov While modern incineration plants with advanced pollution control measures have reduced emissions, older or poorly maintained facilities remain a concern. cdc.govdcceew.gov.au

The combustion of fossil fuels, such as coal and oil, in power plants and for home heating can release chlorodibenzofurans into the atmosphere. cdc.govepa.gov The general equation for the complete combustion of a hydrocarbon fuel is: Fuel + O₂ → CO₂ + H₂O. quora.com However, incomplete combustion, especially in the presence of chlorine-containing materials, can lead to the formation of products of incomplete combustion, including CDFs. epa.govpageplace.de The burning of wood, particularly wood treated with preservatives containing chlorinated phenols, is also a source. cdc.gov

This compound can be an unintended contaminant in the manufacturing of various chemical products. cdc.govcdc.gov It is formed as an impurity during the production of polychlorinated biphenyls (PCBs), chlorinated phenols, and certain herbicides. cdc.goveaht.org The synthesis of these chemicals can create conditions favorable for the formation of CDFs. Although the production of PCBs has been banned in many countries, historical production and use have left a legacy of contamination. cdc.govinchem.org

Accidental fires involving electrical equipment containing PCBs, such as transformers and capacitors, are a well-documented source of chlorodibenzofurans. cdc.govcdc.gov When PCBs are subjected to high temperatures during a fire, they can be converted into more toxic PCDFs. nih.gov Fires in transformers containing both PCBs and polychlorinated benzenes (PCBZs) can produce both PCDFs and polychlorinated dibenzo-p-dioxins (PCDDs). nih.gov Soot from these fires can be highly contaminated with these compounds, leading to significant environmental contamination. nih.govresearchgate.net

The improper disposal of industrial wastes containing this compound or its precursors is a direct pathway for its release into the environment. cdc.goveaht.org This includes landfilling of contaminated soils, sludges, and industrial by-products. cdc.gov Leachate from these landfills can contaminate groundwater, while volatile compounds can be released into the atmosphere. Proper handling and disposal of hazardous waste are crucial to prevent environmental contamination. labmanager.comunimelb.edu.au Empty containers that held these chemicals must also be disposed of as hazardous waste unless thoroughly decontaminated. ox.ac.uk

Accidental Fires and Malfunctions of Electrical Equipment (e.g., PCB-filled Transformers)

Environmental Distribution and Partitioning

Once released into the environment, this compound, like other CDFs, is distributed among various environmental compartments, including air, water, soil, and sediment. cdc.gov Its distribution is governed by its physicochemical properties, such as its low water solubility and moderate lipophilicity. cdc.gov

As a monochlorinated dibenzofuran (B1670420), this compound is expected to be present in the atmosphere in both the vapor and particulate phases. cdc.gov The distribution between these phases depends on temperature, with higher temperatures favoring the vapor phase. cdc.gov Due to their persistence, CDFs can be transported over long distances in the atmosphere. cdc.gov

In aquatic environments, this compound tends to adsorb to suspended particles and sediment due to its hydrophobic nature. cdc.govresearchgate.net This leads to its accumulation in the sediment of rivers, lakes, and oceans. cdc.gov It is not likely to move into groundwater from soil because it binds strongly to soil particles. cdc.gov

The environmental fate of this compound can be influenced by biotransformation. Some microorganisms, such as Sphingomonas sp. strain RW1, have been shown to degrade this compound. asm.orgresearchgate.net This bacterium can convert this compound to 3-chlorosalicylate. asm.orgresearchgate.net

Below is a table summarizing some of the physicochemical properties of this compound that influence its environmental transport and partitioning.

| Property | Value | Source |

| Molecular Formula | C₁₂H₇ClO | ontosight.ai |

| Molecular Weight | 202.63 g/mol | nih.gov |

| Log Kow (Octanol-Water Partition Coefficient) | 4.7 | nih.gov |

| Water Solubility | Low | cdc.gov |

| Vapor Pressure | Low | cdc.gov |

Atmospheric Transport and Deposition (Wet and Dry)

Chlorodibenzofurans (CDFs), including this compound, can be transported over long distances in the atmosphere. cdc.gov The primary mode of removal from the atmosphere is through wet and dry deposition. cdc.gov Dry deposition is considered more significant than wet deposition for removing CDFs from the air. cdc.govaaqr.org This is because CDFs are predominantly present in the particulate-sorbed phase in the atmosphere. cdc.gov While both vapor-phase and particulate-sorbed compounds can be removed by wet deposition through a process called particle-scavenging, dry deposition is the more dominant process. cdc.govresearchgate.net

Studies have shown that the total annual deposition flux (dry + wet) of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) can vary significantly by location. For instance, one study found the total deposition flux to be 27.0 ng I-TEQ/m²-year, with dry and wet deposition contributing approximately 88% and 12.0%, respectively. aaqr.org Another study in Northern China reported an annual total deposition flux of 15,400 pg WHO2005-TEQ m–2 year–1 in one city and 8,240 pg WHO2005-TEQ m–2 year–1 in another, with dry deposition being the major removal mechanism. semanticscholar.org Similarly, near municipal solid waste incinerators, annual dry deposition fluxes accounted for 58.2% and 66.7% of the total, indicating its dominance over wet deposition. researchgate.net

The deposition processes are influenced by factors such as the gas/particle partitioning of the compounds, which in turn is affected by ambient temperature, vapor pressure, and the concentration of total suspended particles. semanticscholar.orgaaqr.org For example, the dry deposition flux of PCDD I-TEQ has been found to be negatively correlated with ambient temperature in some areas. aaqr.org Conversely, the concentration in wet deposition flux is positively correlated with monthly rainfall. aaqr.org

Table 1: Atmospheric Deposition Data for PCDD/Fs in Various Locations

| Location | Total Annual Deposition Flux | Dry Deposition Contribution (%) | Wet Deposition Contribution (%) | Source |

| Drinking Water Treatment Plant | 27.0 ng I-TEQ/m²-year | 88 | 12 | aaqr.org |

| Shijiazhuang, China | 15,400 pg WHO2005-TEQ m–2 year–1 | - | - | semanticscholar.org |

| Harbin, China | 8,240 pg WHO2005-TEQ m–2 year–1 | - | - | semanticscholar.org |

| Near MSWI-GS | - | 58.2 | 41.8 | researchgate.net |

| Near MSWI-RW | - | 66.7 | 33.3 | researchgate.net |

| Industrial Urban Area | 310 ng/m²-year | - | - | aaqr.org |

| Commercial Suburban Area | 168 ng/m²-year | - | - | aaqr.org |

| Coastal Rural Area | 135 ng/m²-year | - | - | aaqr.org |

| Agricultural Rural Area | 115 ng/m²-year | - | - | aaqr.org |

Note: Data may be for total PCDD/Fs and not specific to this compound. "I-TEQ" and "WHO-TEQ" refer to International Toxic Equivalency and World Health Organization Toxic Equivalency, respectively.

Sorption to Particulate Matter in Water and Sediment

Due to their hydrophobic nature, chlorodibenzofurans have a strong tendency to adsorb to particulate matter in water and sediment. tpsgc-pwgsc.gc.caosti.gov In aquatic environments, CDFs will mainly be present in the particulate-sorbed phase. cdc.gov This sorption process leads to the transfer of these compounds from the water phase to the sediment, which acts as the ultimate sink for atmospheric and aquatic CDFs. cdc.gov

The extent of sorption is influenced by the organic matter content of the soil and sediment. nih.govbioone.org Dioxin-like compounds, including CDFs, bind strongly to organic matter. nih.gov This partitioning into organic matter reduces their concentration in the water phase. asm.org Studies on suspended sediment have shown that dioxins are readily adsorbed onto particles, and the concentration of dioxins can be independent of the particle size within the 0.1-100 µm range. osti.gov

Persistence in Soil and Sediment Compartments

Chlorodibenzofurans are known to be very persistent in soil and sediment. cdc.govcdc.gov Their strong adsorption to soil and sediment particles contributes to this persistence, as it makes them less available for degradation processes. cdc.gov The lack of significant biodegradation of CDFs in soil and sediments further contributes to their long-term presence in these compartments. cdc.gov Structurally similar compounds, like 2,3,7,8-TCDD, have shown essentially no loss from contaminated soil over several years, suggesting a similar persistence for CDFs. cdc.gov

Vertical Mobility and Leaching in Soil

The vertical movement and leaching of chlorodibenzofurans in soil are generally very limited. cdc.govcdc.gov This is a direct consequence of their strong adsorption to soil particles. cdc.gov Studies have shown that the majority of CDFs, over 90%, can be found in the top 10 cm of soil even after several years. cdc.gov Leaching of these compounds by rainwater is not considered a significant transport pathway. cdc.gov

However, under specific conditions, vertical movement can occur. These conditions include saturation of the soil's sorption sites, the presence of organic solvents that can act as co-solvents, the existence of cracks in the soil, or the burrowing activities of animals. cdc.govcdc.gov The presence of dissolved organic matter can also potentially increase the leaching of chloroaromatic compounds from the soil. bioone.org

Environmental Degradation and Transformation Studies

Photolytic Degradation Processes

Photolysis, or degradation by light, is a significant transformation process for chlorodibenzofurans in the environment. researchgate.nettandfonline.com This process involves the dechlorination of the compounds by ultraviolet light. cdc.gov Studies have shown that CDFs undergo aqueous photodegradation under environmental conditions. csbsju.edu The rate of photolysis can be influenced by various factors, including the degree of chlorination and the presence of other substances in the environment. researchgate.net

Table 2: Photolysis Half-life Data for select PCDFs

| Compound | Conditions | Half-life | Source |

| Tetrachlorodibenzofuran (T4CDF) | Sunlight in pure water | - | researchgate.net |

| Octachlorodibenzofuran (OCDF) | Sunlight in pure water | More rapid than T4CDF | researchgate.net |

| 2,3,7,8-T4CDF | Midsummer sunlight in distilled water/acetonitrile | ~6.3 days (rate constant 0.11 d⁻¹) | csbsju.edu |

| 2,3,4,7,8-P5CDF | Midsummer sunlight in distilled water/acetonitrile | ~46.2 days (rate constant 0.015 d⁻¹) | csbsju.edu |

| 2,3,7,8-T4CDF | Midsummer sunlight in lake water | ~1.2 days (rate constant 0.58 d⁻¹) | csbsju.edu |

| 2,3,4,7,8-P5CDF | Midsummer sunlight in lake water | ~0.19 days (rate constant 3.6 d⁻¹) | csbsju.edu |

Note: The data presented are for specific congeners and environmental conditions and may not be directly representative of this compound under all circumstances.

The efficiency of photolytic degradation of chlorodibenzofurans is significantly influenced by the presence of hydrogen donors and oxygen. cdc.gov For photolytic destruction to be effective, a hydrogen source is often necessary. researchgate.net Organic solvents like isopropyl alcohol and hexane (B92381) can act as effective hydrogen donors, leading to a rapid decomposition of these compounds. cdc.govresearchgate.net

The presence of oxygen can have a notable effect on the rate of photolysis. One study indicated that the rate of photolysis of a chlorinated biphenyl (B1667301) to form a CDF was markedly higher in oxygen-degassed solutions compared to oxygen-saturated solutions, suggesting a triplet state as a possible intermediate in the process. cdc.gov In contrast, another study on the photodegradation of 4-chlorophenol (B41353) found that it underwent much faster and more complete degradation in an air/UV system compared to a nitrogen/UV system, with reactive oxygen species playing a major role. nih.gov

Triplet State Intermediates in Photolysis

The photolysis of chlorinated dibenzofurans (CDFs) is a significant environmental degradation pathway. The process for some CDFs has been suggested to involve a triplet state as a potential intermediate. cdc.gov The rate of photolysis for certain isomers, such as 2,2',4,4',6,6'-hexachlorobiphenyl (B1211173) which can form 1,3,7,9-TetraCDF, was observed to be significantly higher in oxygen-degassed solutions compared to oxygen-saturated ones, indicating a triplet state intermediate for the photolysis process. cdc.gov While direct photolysis is a key degradation process for CDFs, the higher chlorinated congeners are generally more persistent in the environment. cdc.gov The degradation process can involve reductive dechlorination, where chlorine atoms are removed from the molecule. csbsju.edupops.int Studies on related compounds have shown that photolysis can lead to the formation of lower chlorinated congeners. pops.intresearchgate.net

Microbial Biodegradation

The breakdown of this compound by microorganisms is a critical process influencing its persistence in the environment. Aerobic bacteria, in particular, have demonstrated the capability to degrade this compound, often through cooperative metabolic activities within a consortium.

Aerobic Degradation Pathways

The aerobic biodegradation of this compound is initiated by an enzymatic attack that opens one of its aromatic rings. nih.govtandfonline.com This process transforms the stable, chlorinated aromatic structure into more biodegradable intermediates. tandfonline.comresearchgate.net The complete mineralization of this compound, however, often requires the synergistic action of multiple bacterial strains, as the initial degradation by a single strain can lead to the accumulation of metabolic dead-end products. nih.govbiorxiv.orgbiorxiv.org

The primary step in the aerobic degradation of this compound is an angular dioxygenation. tandfonline.comtandfonline.com Specifically, the dibenzofuran-degrading bacterium Sphingomonas sp. strain RW1 attacks the this compound molecule on the unsubstituted aromatic ring. nih.govasm.org This attack is a distal dioxygenation adjacent to the ether bridge, catalyzed by a Rieske non-heme iron oxygenase. nih.govtandfonline.comtandfonline.com This enzymatic reaction incorporates two oxygen atoms into the aromatic ring, leading to the cleavage of the recalcitrant aryl ether bond and the formation of an unstable dihydroxylated intermediate. nih.govtandfonline.com

Following the initial dioxygenolytic attack and subsequent ring cleavage, the resulting intermediate is further processed. The degradation of this compound by Sphingomonas sp. strain RW1 leads to the stoichiometric conversion to 3-chlorosalicylate. asm.orgnih.govnih.gov This indicates that the initial attack on the unchlorinated ring is the primary degradation route. asm.orgnih.gov In the broader context of chlorinated dibenzofuran degradation by this strain, other congeners are broken down into corresponding mono- and dichlorinated salicylates and catechols. asm.orgnih.govnih.gov

The biodegradation of this compound highlights the importance of microbial consortia.

Sphingomonas sp. strain RW1 : This bacterium is capable of initiating the degradation of this compound. nih.govasm.org It performs an angular dioxygenation on the unchlorinated ring, transforming the parent compound. nih.gov However, strain RW1 cannot fully mineralize it and releases 3-chlorosalicylate as a dead-end product into the culture medium. nih.govresearchgate.net While it can degrade several mono- and dichlorinated dibenzofurans, it cannot utilize them as a sole carbon source for growth, with the exception of this compound which is converted to 3-chlorosalicylate. asm.orgnih.gov

Burkholderia sp. strain JWS : This strain is unable to initiate the degradation of this compound itself. However, it is capable of utilizing the 3-chlorosalicylate that is produced by Sphingomonas sp. strain RW1. nih.govuth.gr

A co-culture, or consortium, of Sphingomonas sp. strain RW1 and Burkholderia sp. strain JWS can achieve the complete degradation and mineralization of this compound. nih.govbiorxiv.orgresearchgate.net Strain RW1 performs the initial breakdown, and strain JWS subsequently degrades the resulting chlorosalicylate, leading to the formation of biomass and the release of chloride ions. nih.gov

Table 1: Roles of Bacterial Strains in this compound Degradation

| Bacterial Strain | Role in Degradation | Metabolites Produced/Degraded |

|---|---|---|

| Sphingomonas sp. strain RW1 | Initiates degradation via dioxygenolytic attack on the unsubstituted ring. nih.govasm.org | Produces 3'-chloro-2,2',3-trihydroxybiphenyl and subsequently the dead-end product 3-chlorosalicylate. nih.gov |

| Burkholderia sp. strain JWS | Degrades the dead-end product produced by Sphingomonas sp. RW1. nih.govuth.gr | Utilizes 3-chlorosalicylate for growth, enabling complete mineralization. nih.govuth.gr |

The aerobic degradation pathway of this compound involves several key metabolic intermediates. The initial dioxygenation by Sphingomonas sp. strain RW1 produces 3'-chloro-2,2',3-trihydroxybiphenyl . nih.gov This intermediate was identified using nuclear magnetic resonance spectroscopy and mass spectrometry. nih.gov This compound is then subjected to meta-cleavage and hydrolysis, which forms a C-5 moiety that is further broken down into Krebs cycle intermediates, and 3-chlorosalicylate . nih.gov For Sphingomonas sp. strain RW1 acting alone, 3-chlorosalicylate is a dead-end product that accumulates in the medium. nih.govresearchgate.net The mineralization of this compound requires another organism, such as Burkholderia sp. strain JWS. nih.govbiorxiv.org

Table 2: Key Metabolic Intermediates and Products in this compound Degradation

| Compound | Type | Role/Fate in Pathway |

|---|---|---|

| 3'-chloro-2,2',3-trihydroxybiphenyl | Intermediate | Formed by the initial dioxygenolytic attack on this compound by Sphingomonas sp. RW1. nih.gov |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3,7,9-TetraCDF |

| 2,2',4,4',6,6'-hexachlorobiphenyl |

| 3-chlorosalicylate |

| 3'-chloro-2,2',3-trihydroxybiphenyl |

| This compound |

| Burkholderia sp. strain JWS |

| Catechols |

| Chlorosalicylates |

Consortium-Based Mineralization Strategies

The complete mineralization of this compound (4-CDF) in the environment is often challenging for a single microbial species. However, microbial consortia, which are communities of different microorganisms, have demonstrated the ability to effectively degrade this compound through synergistic actions. mdpi.comnih.gov In these consortia, different species perform distinct functional roles, allowing for the breakdown of complex pollutants that a single strain cannot metabolize. mdpi.com The cooperative nature of these microbial communities can lead to faster and more significant degradation of contaminants. mdpi.comfrontiersin.org

A notable example of this is the consortium of Sphingomonas sp. strain RW1 and Burkholderia sp. strain JWS. jst.go.jpresearchgate.net Sphingomonas sp. strain RW1 can initiate the degradation of 4-CDF but produces a dead-end metabolite, 3-chlorosalicylate, which it cannot further metabolize. biorxiv.orgnih.gov The presence of Burkholderia sp. JWS is crucial as it utilizes this intermediate, leading to the complete mineralization of the original compound. biorxiv.org This cross-feeding, where one organism consumes the metabolic byproducts of another, is a key mechanism in the success of consortium-based bioremediation. biorxiv.org

The degradation process often begins with an initial dioxygenolytic attack on either the chlorinated or non-chlorinated aromatic ring of the 4-CDF molecule. nih.govresearchgate.net This initial step is catalyzed by dioxygenase enzymes. jst.go.jp In the case of Sphingomonas sp. strain RW1, the attack on 4-CDF leads to the stoichiometric conversion to 3-chlorosalicylate. nih.govresearchgate.net

The effectiveness of microbial consortia is attributed to several factors. Synergistic metabolic degradation prevents the accumulation of toxic intermediate compounds. mdpi.com Some members of the consortium may produce biosurfactants that increase the solubility and bioavailability of pollutants like 4-CDF. mdpi.com Furthermore, these consortia can self-regulate and adapt to the presence of the pollutant, and the metabolites from degradation can promote the growth of other strains within the community. mdpi.com

Table 1: Microbial Consortium for this compound Mineralization

| Microorganisms | Role in Degradation | Metabolites |

|---|---|---|

| Sphingomonas sp. strain RW1 | Initiates degradation of 4-CDF. | 3-Chlorosalicylate |

| Burkholderia sp. strain JWS | Degrades the intermediate product from Sphingomonas sp. RW1. | Leads to complete mineralization. |

Anaerobic Dechlorination Studies

Under anaerobic conditions, a key process in the breakdown of chlorinated compounds like this compound is reductive dechlorination. regenesis.com This biologically mediated process involves anaerobic microbes substituting chlorine atoms with hydrogen, thereby dechlorinating the compound. regenesis.com While this process can occur naturally, it is often slow. regenesis.com

Studies have shown that anaerobic enrichment cultures derived from contaminated sediments can dechlorinate various polychlorinated dibenzofurans (PCDFs). nih.gov For instance, anaerobic enrichment cultures from Kymijoki River sediments were able to dechlorinate 1,2,3,4-tetrachlorodibenzofuran (B1201123) (1,2,3,4-tetra-CDF) to various trichlorodibenzofurans (tri-CDFs), dichlorodibenzofurans (di-CDFs), and ultimately to 4-monochlorodibenzofuran (4-CDF). nih.gov This demonstrates a stepwise dechlorination process.

The rate of reductive dechlorination can be influenced by the presence of other compounds. For example, the addition of pentachloronitrobenzene (B1680406) (PCNB) as a co-substrate has been shown to enhance the rate and extent of dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-tetra-CDD), a related compound. nih.gov

The microbial communities responsible for anaerobic dechlorination are complex. Research has pointed to the involvement of phylotypes from the Chloroflexi community, with some identical to Dehalococcoides mccartyi, a known dehalogenating bacterium. nih.gov The addition of chlorinated compounds like 1,2,3,4-tetra-CDF has been shown to increase the abundance of putative reductive dehalogenase (rdh) genes, which are crucial for this process. nih.gov

However, the complete degradation of highly chlorinated dibenzofurans under anaerobic conditions alone is often not achieved. The process typically results in the formation of less chlorinated congeners. nih.gov For complete remediation, a combination of anaerobic and aerobic processes may be necessary, where the less chlorinated products of anaerobic dechlorination are further broken down by aerobic bacteria. uth.gr

Table 2: Anaerobic Dechlorination of a PCDF to 4-CDF

| Starting Compound | Intermediate Products | Final Product in Study |

|---|---|---|

| 1,2,3,4-Tetrachlorodibenzofuran | 1,2,3-, 2,3,4-, and 1,3,4/1,2,4-Trichlorodibenzofurans; 1,3-, 2,3-, and 2,4-Dichlorodibenzofurans | 4-Monochlorodibenzofuran |

Chemical Destruction Methods

Ozonation is a chemical oxidation process that has been shown to be effective in destroying chlorodibenzofurans (CDFs) in aqueous solutions. cdc.gov The process involves the use of ozone (O₃), a powerful oxidizing agent, to break down the chemical structure of the contaminant. dbc.wroc.pl The effectiveness of ozonation can be influenced by factors such as pH and temperature. dbc.wroc.pl

Research has demonstrated that the destruction of CDFs by ozone can be highly efficient. In one study, over 90% of CDFs in an aqueous solution were destroyed within 4 hours at a pH of 10 and a temperature of 50°C. cdc.gov The increased efficiency at a higher pH is attributed to the higher concentration of hydroxyl radicals (•OH), which are potent oxidizing species generated from the decomposition of ozone in alkaline conditions. dbc.wroc.pl

The mechanism of ozonation can involve direct reaction with molecular ozone or indirect reaction with hydroxyl radicals. nih.gov The presence of radical scavengers can help determine the dominant pathway. For chlorinated aromatic compounds, oxidation is often primarily driven by hydroxyl radicals. nih.gov The degradation proceeds through the formation of various intermediates, including hydroxylated and ring-opened products, eventually leading to mineralization into less harmful substances. nih.gov

Table 3: Ozonation Efficiency for CDFs

| Parameter | Value | Result |

|---|---|---|

| pH | 10 | >90% destruction |

| Temperature | 50°C | |

| Duration | 4 hours |

Chemical dehydrochlorination using alkaline polyethylene (B3416737) glycol (APEG) is another method for the destruction of chlorinated aromatic compounds. This process involves reacting the contaminant with a reagent typically composed of polyethylene glycol (PEG) and an alkali, such as potassium hydroxide. researchgate.netnih.gov

Polyethylene glycol is a polyether compound that can act as a phase-transfer catalyst, facilitating the reaction between the chlorinated organic compound and the alkaline reagent. wikipedia.org The alkaline conditions promote the removal of chlorine atoms from the aromatic structure, leading to the formation of less chlorinated or non-chlorinated products.

While specific studies on the dehydrochlorination of this compound with APEG were not found in the provided search results, the method is a known chemical destruction technique for chlorinated hydrocarbons. The APEG reagent has been utilized in various applications, including the extraction of DNA from biological samples by lysing cells under high alkaline conditions. researchgate.net This demonstrates the reactive nature of the alkaline PEG mixture. The flexibility of PEG polymers, imparted by their oligo(ethylene glycol) units, and their hydrophilic nature can be advantageous in creating the necessary reaction environment. mdpi.comrsc.org

Chemical precipitation is a common and effective method for removing a wide range of contaminants, including chlorinated organic compounds, from wastewater and industrial filtrates. waterandwastewater.comepa.gov This process involves adding chemicals (precipitating agents) to the water to transform dissolved substances into insoluble solid particles (precipitate). waterandwastewater.com These solids can then be removed from the liquid phase through sedimentation or filtration. watertechexperts.com

For waste filtrates containing chlorodibenzofurans, such as those from pulp and paper mills, precipitation with alum or lime has proven to be highly effective. cdc.gov A study demonstrated that adding alum or lime at a concentration of 9,000 mg/L removed over 98% of chlorinated dibenzo-p-dioxins (CDDs) and CDFs from bleach plant filtrates and combined treated mill effluents. cdc.gov

The mechanism involves the precipitating agents forming a voluminous precipitate that can capture the contaminant particles as it forms and settles. epa.gov However, a critical consideration for this method is the management of the resulting sludge, which will contain the concentrated contaminants and requires proper and safe disposal. cdc.gov

Table 4: Precipitation Efficiency for CDDs/CDFs in Industrial Effluent

| Precipitating Agent | Concentration | Removal Efficiency |

|---|---|---|

| Alum or Lime | 9,000 mg/L | >98% |

Toxicological Mechanisms and Biological Interactions of 4 Chlorodibenzofuran

Aryl Hydrocarbon Receptor (AhR) Binding and Activation

The initial step in the toxic mechanism of 4-Chlorodibenzofuran is its binding to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor present in the cytoplasm of cells. nih.govwikipedia.org This binding event initiates a cascade of molecular events that ultimately alter gene expression and cellular function. eaht.orgnih.gov

Ligand-Dependent Nuclear Translocation

The AhR is normally part of a cytosolic complex with several chaperone proteins. wikipedia.org Upon binding of a ligand like 4-CDF, the receptor undergoes a conformational change, causing the release of these chaperones. wikipedia.org This unmasks a nuclear localization signal on the AhR, prompting its translocation from the cytoplasm into the nucleus. t3db.cawikipedia.org Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). t3db.caeaht.org

Xenobiotic Response Element (XRE) Promoter Region Activation

The newly formed AhR/ARNT complex functions as a transcription factor. nih.gov This complex binds to specific DNA sequences known as xenobiotic response elements (XREs) or dioxin responsive elements (DREs), which are located in the promoter regions of target genes. t3db.canih.govontosight.ai The binding of the AhR/ARNT complex to these XREs activates the transcriptional machinery, leading to an increase in the expression of the downstream genes. nih.govontosight.ai

Regulation of Gene Expression (e.g., CYP1A1, CYP1B1)

A primary consequence of AhR activation by compounds like 4-CDF is the induced expression of a battery of genes, most notably those encoding for cytochrome P450 enzymes. eaht.org Specifically, the expression of CYP1A1 and CYP1B1 is significantly upregulated. t3db.canih.gov These enzymes are involved in the metabolism of foreign chemicals (xenobiotics). semanticscholar.org The induction of these enzymes is a hallmark of exposure to AhR agonists. eaht.orgsemanticscholar.org

| Target Gene | Function | Effect of 4-CDF Binding to AhR |

| CYP1A1 | Metabolizes xenobiotics, including polycyclic aromatic hydrocarbons. semanticscholar.org | Increased expression. t3db.canih.gov |

| CYP1B1 | Involved in the metabolism of various compounds, including steroids and xenobiotics. salvestrol-cancer.comsemanticscholar.org | Increased expression. t3db.canih.gov |

Downstream Signaling Pathway Alterations

The activation of the AhR by this compound extends beyond the regulation of metabolic enzymes, influencing other critical cellular signaling pathways. nih.gov

Arachidonic Acid Metabolism and Prostanoid Conversion (e.g., via Cyclooxygenase-2)

AhR signaling can increase the conversion of arachidonic acid to prostanoids. t3db.canih.gov This process is mediated, in part, by the enzyme cyclooxygenase-2 (COX-2). t3db.canih.gov Arachidonic acid is a fatty acid released from cell membranes that is metabolized into various bioactive lipids, including prostaglandins (B1171923) and thromboxanes, which are involved in inflammation and other physiological processes. patsnap.com

Wnt/beta-catenin Signaling Modulation

Evidence suggests that AhR activation can alter the Wnt/β-catenin signaling pathway. t3db.canih.govuu.nl The Wnt pathway is crucial for a multitude of developmental processes, including cell fate determination and proliferation. sigmaaldrich.comdovepress.com The central player in this pathway is β-catenin, a protein that can act as a transcriptional co-activator. cellsignal.com Alterations in this pathway can have significant consequences for cell growth and differentiation. t3db.canih.gov Reports indicate that AhR signaling can lead to the downregulation of Sox9, a target of the Wnt/β-catenin pathway. t3db.canih.gov

| Signaling Pathway | Key Components | Effect of 4-CDF-Mediated AhR Activation |

| Arachidonic Acid Metabolism | Arachidonic Acid, Cyclooxygenase-2 (COX-2), Prostanoids | Increased conversion of arachidonic acid to prostanoids. t3db.canih.gov |

| Wnt/β-catenin Signaling | Wnt, β-catenin, Sox9 | Alters signaling, leading to downregulation of targets like Sox9. t3db.canih.gov |

Proteasomal Degradation of Steroid Hormone Receptors

The interaction of this compound with the aryl hydrocarbon receptor (AhR) can lead to the altered proteasomal degradation of steroid hormone receptors. nih.govt3db.ca This is a significant mechanism of endocrine disruption. Steroid receptors, which are crucial for normal physiological processes, are targeted for degradation through the ubiquitin-proteasome system. exlibrisgroup.commdpi.com AhR signaling, once activated by compounds like this compound, can interfere with this tightly regulated process. nih.govt3db.ca This interference can lead to either an increase or decrease in the degradation of specific steroid hormone receptors, thereby disrupting hormonal signaling pathways. mdpi.com The consequence of this dysregulation can manifest as various toxic responses, including those affecting reproductive health and development. t3db.ca

Cellular UVB Stress Response

Aryl hydrocarbon receptor (AhR) signaling, which can be initiated by this compound, has been shown to alter the cellular response to ultraviolet B (UVB) radiation. nih.govt3db.camolaid.com UVB radiation is a known environmental stressor that can cause DNA damage and induce cellular senescence. jppres.com The AhR pathway's modulation of the UVB stress response can have significant implications for skin health. nih.govt3db.ca Alterations in this response could potentially affect the skin's ability to cope with sun-induced damage, although the precise mechanisms and outcomes of this interaction require further investigation. jppres.com

Differentiation of T-Cell Subsets

The activation of the aryl hydrocarbon receptor (AhR) by ligands such as this compound can influence the differentiation of T-cell subsets. nih.govt3db.camolaid.com T-cells are critical components of the adaptive immune system, and their differentiation into various subsets, such as helper T-cells (Th1, Th2, Th17), regulatory T-cells (Treg), and cytotoxic T-lymphocytes (CTL), is essential for a properly functioning immune response. biocompare.comfrontiersin.org The AhR signaling pathway can modulate the cytokine environment and the expression of key transcription factors that govern the development of these specialized T-cell populations. frontiersin.org This can lead to a shift in the balance of T-cell subsets, potentially resulting in immune suppression or exacerbation of inflammatory and autoimmune diseases. nih.govt3db.ca

| T-Cell Subset | Key Function |

| Helper T-cells (Th) | Orchestrate immune responses by producing cytokines. |

| Cytotoxic T-lymphocytes (CTL) | Directly kill infected or cancerous cells. |

| Regulatory T-cells (Treg) | Suppress immune responses to maintain tolerance. |

Circadian Clock Regulation (e.g., PER1 inhibition)

The aryl hydrocarbon receptor (AhR) plays a role in regulating the circadian clock, in part by inhibiting the expression of the core circadian component PER1 (Period 1). t3db.ca The circadian clock is a fundamental biological process that governs 24-hour rhythms in physiology and behavior. researchgate.netmdpi.complos.org This internal timekeeping mechanism is driven by a complex network of transcription-translation feedback loops, with PER1 being a key protein. frontiersin.orgnih.gov By inhibiting PER1, AhR activation by compounds like this compound can disrupt the normal functioning of the circadian clock. t3db.ca This disruption can have wide-ranging consequences, as the circadian clock is interconnected with numerous physiological processes, including metabolism, immune function, and cell cycle control. researchgate.netfrontiersin.org

Quantitative Structure-Activity/Toxicity Relationships (QSAR/QSTR) for this compound and Congeners

Computational Approaches and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity and toxicity of chemicals based on their molecular structure. ontosight.ai These models rely on the calculation of molecular descriptors, which are numerical representations of the chemical's structural and physicochemical properties. researchgate.netnih.gov For this compound and its congeners, various descriptors can be calculated, including those related to their three-dimensional structure, electronic properties, and hydrophobicity. eaht.orgd-nb.info These descriptors are then correlated with experimental data on biological activity (e.g., AhR binding affinity) or toxicity to develop predictive models. d-nb.info Statistical methods like multiple linear regression are often employed to build these models. researchgate.neteaht.org

| Descriptor Type | Examples |

| Topological | Connectivity indices, shape indices. |

| Geometrical | Molecular surface area, volume. |

| Electronic | Dipole moment, partial charges. |

| Physicochemical | LogP (hydrophobicity), polarizability. |

Prediction of Biological Action and Toxicity Equivalency Factors (TEFs)

A significant application of QSAR/QSTR models for dioxin-like compounds, including this compound, is the prediction of their biological action and the derivation of Toxicity Equivalency Factors (TEFs). eaht.org The toxicity of these compounds is primarily mediated through the aryl hydrocarbon receptor (AhR). t3db.caeaht.org The TEF concept is a method used to assess the risk of complex mixtures of these compounds by expressing the toxicity of each congener relative to the most potent one, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. oup.compops.intwikipedia.org QSAR models can predict the AhR binding affinity of different chlorinated dibenzofurans, which is a key determinant of their toxic potency. eaht.org These predictions, along with in vivo and in vitro data, are used by organizations like the World Health Organization (WHO) to establish and re-evaluate TEF values for these compounds. pops.intnih.gov This allows for the calculation of a total Toxic Equivalence (TEQ) for a mixture, which is the sum of the concentrations of each congener multiplied by its respective TEF. eaht.orgnih.gov

Ecotoxicological Implications and Biomarkers

The ecotoxicological profile of this compound is characterized by its persistence in the environment and its interactions with biological systems at multiple levels. As a member of the chlorinated dibenzofuran (B1670420) (CDF) family, its environmental fate and biological activity are often considered within the context of this larger group of persistent organic pollutants (POPs). cdc.govwikipedia.org CDFs are not intentionally produced but are formed as unwanted byproducts in various industrial and combustion processes. nih.gov Once released, they can be transported over long distances and are primarily removed from the atmosphere through wet and dry deposition. cdc.gov In aquatic environments, CDFs tend to adsorb to particulate matter and settle into the sediment, which acts as a major environmental sink. cdc.gov

Chlorodibenzofurans, including this compound, exhibit a high potential for bioaccumulation. cdc.gov Bioaccumulation is the process where an organism absorbs a substance at a rate faster than at which the substance is lost, leading to a net buildup within the organism's tissues. up.pt This occurs through all possible routes, including direct contact with contaminated water, respiration, and consumption of contaminated food. agr.hrecetoc.org

The tendency of these compounds to accumulate is strongly linked to their physicochemical properties, particularly their low water solubility and high lipid solubility (lipophilicity). cdc.govagr.hr Because they are readily stored in the fatty tissues of organisms, they are not easily eliminated. agr.hr This process begins at the base of the food chain, with uptake by organisms like phytoplankton and algae. cdc.govagr.hr

As these primary producers are consumed by zooplankton, which are in turn eaten by small fish, and then larger predatory fish and birds, the concentration of the compound increases at each successive trophic level. agr.hr This process of increasing concentration through the food web is known as biomagnification. agr.hrecetoc.org The high persistence of CDFs, coupled with their slow metabolism and elimination by organisms, facilitates this transfer and magnification up the food chain. cdc.govecetoc.org

The potential for a chemical to accumulate from the water is often quantified by the Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. up.pt The Bioaccumulation Factor (BAF) is a broader measure that includes uptake from all environmental sources, including food. ecetoc.org Due to their properties, CDFs show very high estimated BCF and BAF values in aquatic life. cdc.gov

Table 1: Estimated Bioconcentration and Bioaccumulation Factors for Representative TetraCDFs in Aquatic Organisms

| Congener Class | Estimated BCF | Estimated BAF |

| Tetrachlorodibenzofurans (TetraCDF) | 12,800 | 11,384 |

| Data derived from estimates for 1,3,7,8-TetraCDF and 2,3,6,8-TetraCDF, which represent the tetrachlorinated dibenzofuran class to which this compound belongs. Source: cdc.gov |

Halogenated dibenzofurans like this compound exert significant influence on gene function primarily through their interaction with the Aryl hydrocarbon receptor (AhR). nih.govt3db.ca The AhR is a ligand-activated transcription factor that regulates the expression of a suite of genes. t3db.ca

The mechanism proceeds as follows:

Binding: The this compound molecule enters the cell and binds to the AhR, which resides in the cytoplasm. nih.govt3db.ca

Translocation: This binding event causes the AhR to translocate from the cytoplasm into the cell nucleus. nih.govt3db.ca

Dimerization: Inside the nucleus, the AhR-ligand complex partners with another protein called the Aryl hydrocarbon receptor nuclear translocator (ARNT). t3db.ca

Gene Activation: This newly formed AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes. nih.govt3db.ca

This binding activates the transcription of these genes, leading to an increased production of the proteins they code for. t3db.ca The most well-documented effect is the increased expression of genes for several Phase I and Phase II metabolic enzymes, such as Cytochrome P450 1A1 (CYP1A1) and Cytochrome P450 1B1 (CYP1B1). nih.govt3db.ca While the induction of these enzymes is a key biomarker of exposure, the broader activation of the AhR pathway is linked to a range of toxic effects. t3db.ca In some bacteria, specific genes like dbfA and dxnA code for enzymes that can degrade dibenzofurans by cleaving the ether bond and detoxifying the molecule. researchgate.net

Table 2: Key Genes and Proteins in the AhR-Mediated Response to this compound

| Gene/Protein | Name | Role in Pathway |

| AHR | Aryl hydrocarbon receptor | A ligand-activated transcription factor that binds to this compound. t3db.ca |

| ARNT | Aryl hydrocarbon receptor nuclear translocator | A protein that forms a complex with the activated AhR in the nucleus. t3db.ca |

| XRE | Xenobiotic Response Element | A specific DNA sequence to which the AHR-ARNT complex binds to initiate gene transcription. nih.govt3db.ca |

| CYP1A1 | Cytochrome P450, family 1, subfamily A, polypeptide 1 | A key metabolic enzyme whose gene expression is strongly induced following AhR activation. nih.govt3db.ca |

| CYP1B1 | Cytochrome P450, family 1, subfamily B, polypeptide 1 | Another metabolic enzyme whose gene expression is activated by the AhR pathway. nih.govt3db.ca |

The biological effects of this compound can vary significantly depending on the life stage of the exposed organism. oapen.orgepa.gov Generally, early life stages—such as embryos, fetuses, and juvenile organisms—are more susceptible to the toxic effects of chemical exposures than adults. oapen.orgcdc.gov

Developmental toxicity encompasses adverse effects on a developing organism that can result from exposure before conception, during prenatal development, or postnatally up to sexual maturation. nih.gov These effects can be detected at any point during the organism's life. cdc.govnih.gov For instance, exposure to CDFs in utero and via lactation can contribute almost equally to effects observed in offspring, such as reduced thymus weight. cdc.gov Studies on fish have also highlighted the particular sensitivity of eggs and embryos to related compounds. researchgate.net The increased sensitivity of younger life stages makes them a critical consideration in assessing the ecological risk of contaminants like this compound. oapen.org

In the environment, this compound is rarely present as an isolated compound. cdc.gov It is typically found as part of complex mixtures containing other CDFs, as well as structurally and toxicologically similar compounds like polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated biphenyls (PCBs). cdc.gov These compounds are often generated from the same sources, such as industrial incineration, and co-exist in environmental samples. cdc.gov

Because these different chemicals often share a common mechanism of action—binding to and activating the AhR—their combined toxicity can be additive or synergistic. t3db.cacdc.gov To assess the risk posed by these mixtures, a framework known as the Toxic Equivalency (TEQ) approach is used. cdc.govcdc.gov This method involves assigning a Toxic Equivalency Factor (TEF) to each individual dioxin-like compound. wikipedia.org The TEF value represents the potency of a compound relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1. cdc.gov The total toxic equivalence of a mixture is calculated by multiplying the concentration of each compound by its TEF and summing the results. habitablefuture.org Research has shown that exposure to a mixture of PCDDs, PCDFs, and PCBs can lead to biological effects, such as changes in lipid content in pregnant rats and their offspring. nih.gov

Analytical Methodologies and Spectroscopic Characterization

Advanced Extraction and Cleanup Procedures for Complex Matrices

The analysis of 4-chlorodibenzofuran, particularly in complex samples like soil, sediment, and biological tissues, requires meticulous extraction and cleanup to remove interfering substances. researchgate.net Traditional methods such as Soxhlet extraction have been widely used, but more modern techniques like pressurized liquid extraction (PLE), also known as accelerated solvent extraction (ASE), offer improved efficiency and reduced solvent consumption. researchgate.netresearchgate.net

For particularly challenging matrices, multi-step cleanup procedures are essential. researchgate.net These often involve techniques like immunoaffinity chromatography (IAC), which utilizes specific antibodies to selectively capture target analytes, providing a high degree of selectivity and pre-concentration. csic.es Another approach is the use of a proprietary solvent extraction technology that transfers organic contaminants from the soil to a liquid phase, which is then purified and recycled. epa.gov For some sample types, an integrated PLE with a carbon trap (PLE-C) has been developed to combine extraction and cleanup into a single, more efficient step. researchgate.net

A comparison of common extraction and cleanup techniques is presented below:

| Technique | Principle | Advantages | Common Matrices |

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Well-established, thorough extraction. | Soil, sediment, solid waste. researchgate.net |

| Pressurized Liquid Extraction (PLE/ASE) | Extraction with solvents at elevated temperatures and pressures. | Faster, less solvent consumption than Soxhlet. researchgate.netresearchgate.net | Soil, sediment, fly ash, biological tissues. researchgate.netresearchgate.net |

| Immunoaffinity Chromatography (IAC) | Highly selective extraction using antibody-antigen binding. | High selectivity, analyte pre-concentration. csic.es | Biological fluids, environmental water samples. csic.es |

| Solvent Extraction with Purification Unit | Transfers contaminants to a solvent which is then purified and recycled. | Can handle various organic contaminants, including PCBs and dioxins. epa.gov | Soil. epa.gov |

| PLE with Integrated Carbon Trap (PLE-C) | Combines extraction and cleanup in one step using an activated carbon trap. | Reduced labor and solvent use, high throughput. researchgate.net | Food, feed, soil, sediment. researchgate.net |

High-Sensitivity and High-Selectivity Detection Techniques

Due to the often low concentrations of this compound in environmental samples, highly sensitive and selective detection methods are crucial for accurate quantification. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound. walshmedicalmedia.com For enhanced selectivity and sensitivity, particularly in complex matrices, high-resolution mass spectrometry (HRMS) is often employed. epa.govshimadzu.co.krlcms.cz HRMS can differentiate between molecules with the same nominal mass but different elemental compositions, which is critical for distinguishing this compound from other co-eluting compounds. lcms.cz The use of high-resolution capillary columns in GC further enhances the separation of different chlorinated dibenzofuran (B1670420) congeners. epa.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules, including metabolites of this compound. hyphadiscovery.comresearchgate.net One-dimensional (1D) ¹H NMR provides initial information, but for complex structures, two-dimensional (2D) NMR techniques like Correlation Spectroscopy (COSY) are essential. nih.govnih.gov COSY experiments reveal proton-proton coupling relationships within a molecule, which is vital for piecing together its structure. nih.govnih.gov Advanced NMR techniques, sometimes equipped with cryoprobes, can be used to analyze very small amounts of purified metabolites. hyphadiscovery.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. usm.my The infrared spectrum of a compound provides a unique "molecular fingerprint" based on the vibrational frequencies of its chemical bonds. usm.my FTIR can be used to characterize the chemical structure of this compound and to study changes in chemical bonding that may occur during degradation or metabolic processes. mdpi.com The technique is applicable to a wide range of sample types, including solids, liquids, and gases. usm.my

Key spectral regions in FTIR analysis include:

4000-2500 cm⁻¹: Single bonds to hydrogen (O-H, N-H, C-H)

2500-2000 cm⁻¹: Triple bonds

2000-1500 cm⁻¹: Double bonds (C=O, C=C)

1500-400 cm⁻¹: Fingerprint region, characteristic of the molecule as a whole.

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) spectroscopy and fluorescence spectroscopy are techniques that provide information about the electronic structure of a molecule. pnu.ac.ir Absorption of UV or visible light excites electrons to higher energy states. core.ac.uk For fluorescent molecules, the subsequent relaxation of these electrons results in the emission of light at a longer wavelength. core.ac.uk These techniques can be used to study the interaction of this compound with other molecules, such as DNA, by observing changes in the absorption or fluorescence spectra upon binding. pnu.ac.ir The intensity of fluorescence can be highly sensitive to the molecular environment, making it a powerful tool for probing binding interactions. core.ac.uk

Application of Analytical Methods in Environmental Monitoring and Risk Assessment

The analytical methodologies described above are fundamental to the environmental monitoring and risk assessment of this compound. numberanalytics.comch4eo.info Systematic monitoring programs rely on these techniques to collect data on the concentration and distribution of the compound in various environmental compartments like air, water, and soil. ch4eo.info This data is crucial for identifying contamination sources, understanding the environmental fate of the compound, and assessing the potential risks to ecosystems and human health. numberanalytics.comeuropa.eu By analyzing temporal and spatial trends, scientists can evaluate the effectiveness of regulations and remediation efforts aimed at reducing the environmental burden of this and other persistent organic pollutants. ch4eo.info

Computational Chemistry and Modeling Studies

Molecular Modeling and Optimization of 4-Chlorodibenzofuran Structures

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Various computational methods have been employed to model and optimize the structure of 4-CDF and its congeners. Semi-empirical methods, such as the Parameterization Method 3 (PM3), have been used for initial energy minimization of polychlorinated dibenzofurans (PCDFs). mdpi.com For higher accuracy, Density Functional Theory (DFT) is a widely used quantum mechanical method. plos.org Studies have utilized DFT with the B3LYP functional and the 6-31G* basis set to optimize the geometries of a series of PCDFs, including 4-CDF. nih.gov This level of theory provides a good balance between computational cost and accuracy for such systems.

More advanced calculations have been performed using the B3LYP functional with a larger 6-31G(2df,p) basis set to determine properties like rotational constants, which are directly dependent on the optimized molecular geometry. mdpi.com The optimization process ensures that the calculated properties are derived from a realistic and stable molecular conformation.

Table 1: Computed Structural and Thermodynamic Parameters for this compound

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Rotational Constant A (GHz) | 1.32125 | B3LYP/6-31G(2df,p) | mdpi.com |

| Rotational Constant B (GHz) | 0.44091 | B3LYP/6-31G(2df,p) | mdpi.com |

| Rotational Constant C (GHz) | 0.33059 | B3LYP/6-31G(2df,p) | mdpi.com |

Density Functional Theory (DFT) Calculations for Electronic and Vibrational Properties

DFT is a versatile computational method used to investigate the electronic structure and properties of many-body systems, making it suitable for analyzing molecules like 4-CDF. plos.org These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic characteristics.

Electronic Properties: Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the chemical stability and reactivity of the molecule; a smaller gap generally implies higher reactivity. nih.govnih.govresearchgate.net For related polychlorinated dibenzofurans, time-dependent DFT (TD-DFT) at the TD-B3P86 level has been used to predict electronic absorption spectra, providing information on electronic transitions. cdc.gov While specific HOMO-LUMO energy gap values for 4-CDF are not detailed in the provided search results, QSAR studies on PCDFs have incorporated various quantum chemical descriptors derived from their electronic structure to predict toxicity. nih.govmit.edu

Vibrational Properties: Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. researchgate.net DFT calculations are highly effective in predicting these vibrational frequencies. tugraz.atlammps.orgmdpi.compreprints.orgnih.gov A study on PCDFs calculated the harmonic vibrational frequencies for this compound using the B3LYP functional with the 6-31G(2df,p) basis set. mdpi.com These theoretical spectra are valuable for interpreting experimental data and assigning specific vibrational modes to observed spectral bands. cdc.govacs.org

Table 2: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode Description (General) | Calculated Frequency (cm⁻¹) | Method | Reference |

|---|---|---|---|

| Harmonic Vibrational Frequencies | Data available in supplementary materials of the study | B3LYP/6-31G(2df,p) | mdpi.com |

Note: Specific frequency values and their assignments for 4-CDF from the cited study require accessing the supplementary materials.

Prediction of Reactivity and Interaction Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are computational tools used to predict the biological activity or toxicity of chemical compounds based on their molecular structures. These models establish a mathematical correlation between chemical descriptors and an observed activity.

For polychlorinated dibenzofurans, including 4-CDF, QSTR studies have been developed to predict their toxicity. nih.govmit.edu In one such study, a model was built using the Genetic Function Algorithm (GFA) with descriptors calculated using DFT (B3LYP/6-31G*). nih.govmit.edu The toxicity (expressed as pEC50) of 35 PCDFs was correlated with descriptors representing different molecular properties. nih.gov

Key types of parameters used in these models include:

Electronic Parameters: These describe the electronic properties of the molecule. Examples include the Hammett constant (σ), which quantifies the electron-donating or -withdrawing effect of substituents, and quantum chemical descriptors like HOMO and LUMO energies. utoronto.ca The HOMO-LUMO gap, in particular, can be an indicator of chemical reactivity. nih.gov

Hydrophobic Parameters: The partition coefficient (Log P) is a primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes. utoronto.ca For a series of PCDFs, the descriptor XLogP was found to be a significant parameter in the QSTR model. mit.edu

Steric Parameters: These parameters, such as Taft's steric parameter (Es), quantify the size and shape of the molecule or its substituents, which can affect how it interacts with a receptor's binding site. utoronto.ca

Table 3: Examples of Descriptors Used in QSAR/QSTR Models for Polychlorinated Aromatic Compounds

| Parameter Type | Descriptor Example | Property Represented | Reference |

|---|---|---|---|

| Electronic | Hammett constant (σ) | Electronic effects of substituents | utoronto.ca |

| Electronic | HOMO-LUMO energy gap | Chemical reactivity and stability | nih.gov |

| Hydrophobic | Partition Coefficient (Log P/XLogP) | Lipophilicity and membrane permeability | mit.eduutoronto.ca |

| Steric | Taft's Steric Parameter (Es) | Steric hindrance at the reaction site | utoronto.ca |

These computational models are valuable for prioritizing chemicals for further experimental testing and for understanding the molecular features that drive their biological and toxicological effects.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-Chlorodibenzofuran

This compound is a monochlorinated derivative of dibenzofuran (B1670420), with the chemical formula C12H7ClO. ontosight.ai It belongs to the larger family of chlorinated dibenzofurans (CDFs), which are known persistent organic pollutants (POPs). nih.govundrr.org Unlike some of its more infamous relatives, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDD), this compound is not typically produced intentionally for commercial purposes, but rather as an unwanted byproduct in various industrial processes. These processes include waste incineration, the manufacturing of certain chemicals, and the bleaching of paper pulp. nih.govcdc.govnoaa.gov

The scientific community recognizes that halogenated dibenzofurans, including this compound, can exert toxic effects primarily through their interaction with the aryl hydrocarbon receptor (AhR). nih.govt3db.ca Binding to this receptor can trigger a cascade of downstream events, leading to altered gene expression and various toxic responses. nih.govt3db.ca While the toxicity of CDFs varies depending on the number and position of chlorine atoms, those with chlorine at the 2,3,7,8-positions are considered particularly harmful. nih.govcdc.gov The specific toxicity of the 4-chloro congener is less potent than the 2,3,7,8-substituted congeners. who.int

In terms of its environmental fate, this compound is characterized by its potential for persistence and bioaccumulation. ontosight.ai It exhibits low water solubility and tends to bind to soil and sediment, reducing its mobility into groundwater. cdc.gov However, its lipophilic nature means it can accumulate in the fatty tissues of organisms, leading to biomagnification in the food chain. cdc.govcdc.gov

Some research has focused on the biodegradation of this compound. Studies have shown that certain bacteria, such as Sphingomonas sp. strain RW1, can degrade monochlorinated dibenzofurans. asm.orgasm.org This particular strain can convert this compound to 3-chlorosalicylate. asm.orgasm.org Furthermore, a co-culture of Sphingomonas sp. strain RW1 and Burkholderia sp. strain JWS has been shown to be capable of the complete degradation of this compound. researchgate.net

Table 1: Key Research Findings on this compound

| Research Area | Key Finding | Citation(s) |

| Toxicity Mechanism | Binds to the aryl hydrocarbon receptor (AhR), leading to downstream toxic effects. | nih.govt3db.ca |

| Relative Toxicity | Less toxic than the highly scrutinized 2,3,7,8-substituted congeners. | who.int |

| Environmental Behavior | Persistent in the environment with a tendency to bioaccumulate in fatty tissues. | ontosight.aicdc.govcdc.gov |

| Biodegradation | Can be degraded by specific bacterial strains like Sphingomonas sp. strain RW1. | asm.orgasm.orgresearchgate.net |

Identification of Research Gaps and Emerging Areas

Despite the existing knowledge base, several research gaps and emerging areas of investigation concerning this compound warrant further exploration. A significant gap exists in the comprehensive toxicological profile of this specific congener. While the general mechanism of action for CDFs is understood, the long-term, low-dose exposure effects of this compound, particularly in complex environmental mixtures, are not well-defined. ngoconglem.comlitmaps.com

Another critical area for future research is the development of more efficient and scalable bioremediation strategies. While the degradation potential of certain microbial strains has been identified, translating these findings into practical, in-situ applications for contaminated sites remains a challenge. jst.go.jp Research could focus on optimizing conditions for microbial activity and exploring the potential of other microorganisms or microbial consortia.

The interactive effects of this compound with other environmental contaminants is also an understudied area. In real-world scenarios, this compound co-exists with a multitude of other pollutants. Understanding the synergistic or antagonistic effects of these mixtures on biological systems is crucial for accurate risk assessment.

Furthermore, there is a need for more research into the atmospheric transport and deposition of this compound. While it is known to be released into the air, detailed studies on its long-range transport potential and deposition patterns would enhance our understanding of its global distribution.

Finally, the development of advanced analytical methods for the rapid and sensitive detection of this compound in various environmental matrices is an ongoing need. Improved detection limits and faster turnaround times would facilitate more effective monitoring and risk management.

Table 2: Identified Research Gaps for this compound

| Research Gap | Description | Potential Impact of Research |

| Comprehensive Toxicology | Lack of detailed data on the long-term, low-dose health effects of this compound, especially in mixtures. | Improved human health risk assessments and establishment of more precise safety guidelines. |

| Bioremediation Efficacy | Need for scalable and efficient in-situ bioremediation techniques for contaminated environments. | Development of cost-effective and environmentally friendly cleanup technologies. |

| Mixture Toxicity | Limited understanding of the combined toxicological effects of this compound with other pollutants. | More realistic environmental risk assessments that reflect real-world exposure scenarios. |

| Atmospheric Fate | Incomplete knowledge of the long-range atmospheric transport and deposition of this compound. | Better prediction of global contamination patterns and identification of potential remote hotspots. |

| Analytical Methods | Requirement for more advanced, rapid, and sensitive detection methods for environmental samples. | Enhanced monitoring capabilities for environmental agencies and faster response to contamination events. |

Implications for Environmental Management and Public Health Strategies

The current understanding of this compound has significant implications for environmental management and public health. Given its persistence and potential for bioaccumulation, strategies should focus on preventing its release into the environment. ontosight.aicdc.gov This includes implementing stricter controls on industrial processes known to generate CDFs as byproducts, such as waste incineration and chemical manufacturing. undrr.orgcdc.gov

For existing contamination, the development and implementation of effective remediation strategies are paramount. The promising research on microbial degradation suggests that bioremediation could be a viable and sustainable approach. asm.orgasm.orgresearchgate.net Environmental management plans for contaminated sites should consider the feasibility of using microorganisms to break down this compound and other related compounds.

From a public health perspective, monitoring for CDFs, including this compound, in the environment and in the food chain is essential to assess human exposure levels. undrr.orgcdc.gov This is particularly important for populations living near industrial sources or consuming high quantities of fish from contaminated waters. cdc.gov Public health strategies should include setting advisory levels for consumption of contaminated food items and communicating the risks to affected communities.

Furthermore, continued research into the health effects of this compound and other CDFs is necessary to inform and update public health guidelines. cdc.govcdc.gov A better understanding of the dose-response relationships and the effects of chronic exposure will enable health authorities to establish more protective exposure limits.

Ultimately, a multi-faceted approach that combines source reduction, environmental remediation, and public health surveillance is necessary to mitigate the risks associated with this compound and other persistent organic pollutants.

常见问题

Q. What analytical methods are recommended for detecting 4-chlorodibenzofuran in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) with non-polar capillary columns (e.g., DB-5) is widely used for separation and quantification. High-performance liquid chromatography (HPLC) paired with ultraviolet or fluorescence detection can also be employed, especially for polar metabolites. Ensure calibration with certified reference materials (e.g., 50 μg/mL in toluene solutions) as listed in analytical catalogs .

Q. How is this compound synthesized in laboratory settings?

this compound can form during thermal degradation of polychlorinated biphenyls (PCBs). For instance, heating 2,3'-dichlorobiphenyl at elevated temperatures (>400°C) induces HCl elimination, yielding this compound. Free rotation of PCB rings under heat allows chlorine repositioning, influencing product distribution .